molecular formula C19H17F6N7O B15137361 Enasidenib-d6

Enasidenib-d6

Cat. No.: B15137361
M. Wt: 479.4 g/mol
InChI Key: DYLUUSLLRIQKOE-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enasidenib-d6 involves the incorporation of deuterium atoms into the enasidenib molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Enasidenib-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Properties

Molecular Formula

C19H17F6N7O

Molecular Weight

479.4 g/mol

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-[[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]methyl]propan-2-ol

InChI

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)/i1D3,2D3

InChI Key

DYLUUSLLRIQKOE-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O

Origin of Product

United States

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